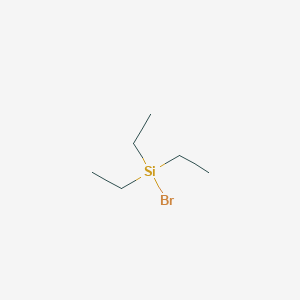

Bromotriethylsilane

Description

Structure

3D Structure

Properties

IUPAC Name |

bromo(triethyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15BrSi/c1-4-8(7,5-2)6-3/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCKORWKZRPKRQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15BrSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7061489 | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1112-48-7 | |

| Record name | Bromotriethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1112-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, bromotriethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, bromotriethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7061489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromotriethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Bromotriethylsilane as a Silylating Agent for Alcohols: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The protection of hydroxyl groups is a cornerstone of modern organic synthesis, particularly in the multi-step preparation of complex molecules and active pharmaceutical ingredients (APIs). Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage. This technical guide provides a comprehensive overview of bromotriethylsilane as a silylating agent for the protection of alcohols. While less documented than its chloro-analogue, this compound offers a unique reactivity profile that can be advantageous in specific synthetic contexts. This document details the reaction mechanisms, experimental protocols, substrate scope, and applications of this compound in organic synthesis, with a particular focus on its relevance to drug development.

Introduction to Silylation and the Role of this compound

Silylation is the process of introducing a silyl group (R₃Si-) onto a molecule, most commonly to protect a reactive functional group.[1] For alcohols, silylation converts the hydroxyl group (-OH) into a silyl ether (-O-SiR₃), which is significantly less acidic and nucleophilic.[2] This masking of the alcohol's reactivity is crucial when performing reactions on other parts of a molecule that would otherwise be incompatible with a free hydroxyl group, such as Grignard reactions or reactions involving strong bases.[2]

The choice of the silylating agent is critical and dictates the stability of the resulting silyl ether. The stability is largely influenced by the steric bulk of the substituents on the silicon atom.[3] Triethylsilyl (TES) ethers, formed using reagents like this compound, offer a moderate level of stability, intermediate between the more labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS) ethers.[3] This intermediate stability allows for selective deprotection, a valuable strategy in complex syntheses.

While chlorotriethylsilane (TESCl) is more commonly employed, this compound (TESBr) presents an alternative with potentially enhanced reactivity. Generally, silyl bromides are more reactive than their corresponding chlorides, which can be advantageous for the silylation of sterically hindered alcohols or for driving reactions to completion under milder conditions.[4]

Reaction Mechanism and Kinetics

The silylation of an alcohol with this compound proceeds via a nucleophilic substitution at the silicon atom, closely resembling an Sₙ2 mechanism.[1] The reaction is typically carried out in the presence of a base, such as imidazole or triethylamine, in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).[5][6]

The accepted mechanism involves the following steps:

-

Activation of the Alcohol: The base deprotonates the alcohol to form a more nucleophilic alkoxide.

-

Nucleophilic Attack: The alkoxide attacks the electrophilic silicon atom of this compound.

-

Displacement: The bromide ion is displaced as a leaving group, forming the triethylsilyl ether and the protonated base.

The reactivity of the alcohol towards silylation is primarily governed by steric hindrance, following the general trend: primary > secondary > tertiary.[5] Tertiary alcohols may require more forcing conditions or the use of a more reactive silylating agent.[7]

Caption: General mechanism for the base-mediated silylation of an alcohol.

Experimental Protocols

While specific protocols for this compound are not abundantly found in the literature, a general procedure analogous to that for chlorotriethylsilane can be reliably employed.

General Protocol for the Silylation of a Primary Alcohol

-

To a solution of the primary alcohol (1.0 eq) and imidazole (2.2 eq) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.[5]

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.[5]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[5]

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5]

-

Extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3x).[5]

-

Combine the organic layers and wash with brine.[5]

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography if necessary.[5]

Silylation of Secondary and Tertiary Alcohols

For secondary and tertiary alcohols, longer reaction times or slightly elevated temperatures may be necessary to achieve high yields due to increased steric hindrance. The use of a stronger, non-nucleophilic base such as 2,6-lutidine may also be beneficial, particularly if the substrate is sensitive to the basicity of imidazole.

Quantitative Data

Quantitative data for the silylation of alcohols specifically with this compound is sparse in readily available literature. However, by drawing parallels with the more common chlorotriethylsilane, a general expectation of performance can be established. The following table summarizes typical yields and conditions for the silylation of various alcohols with silyl halides. It is anticipated that this compound would provide similar, if not slightly higher, yields under comparable or milder conditions due to its increased reactivity.

| Alcohol Type | Silylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Primary | TESCl | Imidazole | DMF | 0 to RT | 2-4 | >95 | [5] |

| Secondary | TESCl | Imidazole | DMF | RT | 4-8 | 90-95 | [5] |

| Tertiary | TESCl | 2,6-Lutidine | DCM | RT to 40 | 12-24 | 70-85 | [3] |

| Phenol | TESCl | Imidazole | DMF | RT | 2-4 | >95 | [5] |

Note: The data presented is primarily for chlorotriethylsilane and serves as a predictive guide for reactions with this compound.

Reactivity, Selectivity, and Applications in Drug Development

The triethylsilyl group is a moderately bulky protecting group, which allows for a degree of chemoselectivity in the silylation of polyols. Primary alcohols will react preferentially over secondary alcohols, and secondary over tertiary. This selectivity can be exploited in the synthesis of complex molecules where differential protection of hydroxyl groups is required.

In the context of drug development, the protection of alcohols is a frequent necessity. The ability to introduce a protecting group that is stable to a variety of synthetic transformations and can be removed under specific, mild conditions is invaluable. Triethylsilyl ethers are stable to most non-acidic and non-fluoride-containing reagents, including many oxidizing and reducing agents, as well as organometallic reagents.[5]

The deprotection of triethylsilyl ethers is typically achieved under acidic conditions or with a fluoride source, such as tetrabutylammonium fluoride (TBAF).[8] The moderate stability of the TES group allows for its selective removal in the presence of more robust silyl ethers like TBDMS or TBDPS, enabling orthogonal protection strategies.[8]

Caption: Common deprotection pathways for triethylsilyl ethers.

Comparison with Other Silylating Agents

The choice of silylating agent is a critical decision in synthetic planning. The following workflow provides a simplified decision-making process for selecting an appropriate silyl protecting group.

Caption: Decision workflow for selecting a silyl protecting group.

Conclusion

This compound is a valuable, albeit less common, reagent for the protection of alcohols as triethylsilyl ethers. Its presumed higher reactivity compared to chlorotriethylsilane may offer advantages in the silylation of challenging substrates. The moderate stability of the resulting TES ethers allows for their use in synthetic strategies requiring selective deprotection. For researchers and professionals in drug development, understanding the reactivity and applications of a range of silylating agents, including this compound, is essential for the efficient and successful synthesis of complex molecular targets. Further research into the specific applications and quantitative performance of this compound would be a valuable contribution to the field of organic synthesis.

References

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Size-dependent rate acceleration in the silylation of secondary alcohols: the bigger the faster - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

The Triethylsilyl (TES) Group: A Versatile Protecting Agent in Organic Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the complex landscape of multi-step organic synthesis, particularly within the pharmaceutical and fine chemical industries, the strategic use of protecting groups is paramount to achieving desired molecular transformations. Among the arsenal of protecting groups for hydroxyl, amino, and carboxyl functionalities, silyl ethers, and specifically the triethylsilyl (TES) group, have carved out a significant niche. The TES group offers a unique balance of stability and reactivity, making it an invaluable tool for chemists. This guide provides a comprehensive overview of the introduction, stability, and cleavage of the TES protecting group, complete with experimental protocols and comparative data.

Introduction of the Triethylsilyl (TES) Group

The introduction of a TES group, or silylation, is typically achieved by treating a substrate containing a reactive functional group, such as an alcohol, amine, or carboxylic acid, with a triethylsilylating agent. The most common reagents are triethylsilyl chloride (TES-Cl) and the more reactive triethylsilyl trifluoromethanesulfonate (TESOTf).[1][2] The reaction is generally carried out in the presence of a base to neutralize the acidic byproduct (HCl or triflic acid).[3][4]

The choice of silylating agent and reaction conditions can be tailored based on the substrate's reactivity and the desired selectivity. For instance, primary alcohols are more readily silylated than secondary or tertiary alcohols due to reduced steric hindrance.[5] For less reactive substrates, the more electrophilic TESOTf is often employed.[1]

General Protection Workflow

The logical workflow for the protection of a functional group with a TES group followed by subsequent deprotection is illustrated below.

Caption: General workflow for TES protection and deprotection.

Stability of the TES Group

A key advantage of the TES group is its moderate stability, which positions it between the highly labile trimethylsilyl (TMS) ethers and the more robust tert-butyldimethylsilyl (TBDMS or TBS) ethers.[3] This intermediate stability is crucial for selective deprotection in multi-step syntheses where various protecting groups are employed.[6] TES ethers are generally stable to a wide range of non-acidic and non-fluoride reaction conditions, including many oxidation, reduction, and organometallic reagents.[5]

The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of reagents, such as acids, bases, or fluoride ions, that are necessary for cleavage.[6]

Relative Stability of Common Silyl Ethers

The generally accepted order of stability for common silyl ethers under acidic conditions is as follows: TMS < TES < TBDMS < TIPS < TBDPS [6]

This trend is also largely observed under basic and fluoride-mediated deprotection conditions.

Caption: Hierarchical stability of common silyl ethers.

| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |

| TMS | 1 | 1 |

| TES | ~64 | ~10-100 |

| TBDMS/TBS | ~20,000 | ~20,000 |

| TIPS | ~700,000 | ~100,000 |

| Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[7][8][9] |

Deprotection of the TES Group

The cleavage of TES ethers can be accomplished under a variety of conditions, allowing for flexibility in synthetic planning. The choice of deprotection method depends on the stability of other functional groups within the molecule. The three main strategies for deprotection are fluoride-mediated cleavage, acidic hydrolysis, and basic hydrolysis.

Fluoride-mediated deprotection is the most common and generally the most efficient method for cleaving silyl ethers. Reagents such as tetra-n-butylammonium fluoride (TBAF) are highly effective due to the formation of the exceptionally strong Si-F bond, which provides a powerful thermodynamic driving force for the reaction.[7]

Acidic hydrolysis can also be employed for TES ether cleavage. Mild acidic conditions, such as acetic acid in aqueous THF or formic acid in methanol, can selectively cleave TES ethers in the presence of more robust silyl ethers like TBDMS.[10][11][12]

Basic hydrolysis of TES ethers is also possible, although they are significantly more stable to basic conditions than TMS ethers.[7]

Mechanism of TES Protection and Deprotection

The protection of an alcohol with TES-Cl proceeds through a nucleophilic attack of the alcohol on the electrophilic silicon atom of TES-Cl. The reaction is typically facilitated by a base which deprotonates the alcohol, increasing its nucleophilicity, and neutralizes the HCl byproduct.[5] The deprotection with fluoride ions involves a nucleophilic attack of the fluoride ion on the silicon atom, leading to the cleavage of the Si-O bond.[7]

References

- 1. Silyl Groups - Gelest [technical.gelest.com]

- 2. youtube.com [youtube.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. total-synthesis.com [total-synthesis.com]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. tandfonline.com [tandfonline.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity of Bromotriethylsilane with Protic Functional Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of bromotriethylsilane (TESBr) with common protic functional groups, including alcohols, amines, thiols, and carboxylic acids. The silylation of these functional groups is a cornerstone of synthetic organic chemistry, primarily utilized for protection strategies, enhancing solubility, and activating functional groups for subsequent transformations. This compound, a member of the trialkylsilyl halide family, offers a versatile and reactive option for the introduction of the triethylsilyl (TES) protecting group.

Core Principles of Reactivity

The fundamental reaction governing the silylation of protic functional groups with this compound is a nucleophilic substitution at the silicon center. The protic functional group (or its conjugate base) acts as the nucleophile, attacking the electrophilic silicon atom and displacing the bromide ion. The general reactivity trend for the nucleophiles is primarily dictated by their intrinsic nucleophilicity and the acidity of the proton being replaced.

Generally, the order of reactivity for protic functional groups towards this compound is:

Thiols > Amines > Alcohols > Carboxylic Acids

This trend is influenced by several factors. Thiols are excellent nucleophiles due to the polarizability of sulfur. Amines are also highly nucleophilic. Alcohols, while good nucleophiles, are generally less reactive than amines. Carboxylic acids are the least reactive as the hydroxyl group is less nucleophilic and can be deprotonated to form a carboxylate, which is a poorer nucleophile.

Steric hindrance at both the protic functional group and the silicon electrophile also plays a crucial role. For instance, primary alcohols react faster than secondary alcohols, which in turn are more reactive than tertiary alcohols.[1][2]

Comparative Reactivity Data

Table 1: Estimated Relative Reactivity of Protic Functional Groups with this compound

| Functional Group | Substrate Example | Estimated Relative Rate | Typical Reaction Conditions | Notes |

| Thiol | Thiophenol | ~100 | Room temperature, with or without a non-nucleophilic base | Highly reactive, often proceeds rapidly. |

| Amine (Primary) | Aniline | ~50 | 0 °C to room temperature, with a non-nucleophilic base | Generally fast reaction. |

| Amine (Secondary) | Diethylamine | ~20 | Room temperature to gentle heating, with a non-nucleophilic base | Slower than primary amines due to increased steric hindrance. |

| Alcohol (Primary) | Benzyl Alcohol | ~10 | 0 °C to room temperature, with a non-nucleophilic base | Standard silylation conditions are effective. |

| Alcohol (Secondary) | 2-Butanol | ~2 | Room temperature to heating, with a non-nucleophilic base | Slower reaction rates compared to primary alcohols. |

| Alcohol (Tertiary) | tert-Butanol | <1 | Elevated temperatures, stronger base, or prolonged reaction times | Significantly slower due to steric bulk. |

| Carboxylic Acid | Benzoic Acid | ~1 | Room temperature to heating, with a non-nucleophilic base | Often requires activation or conversion to the carboxylate salt. |

Table 2: Typical Reaction Parameters for Silylation with this compound

| Parameter | Recommended Conditions |

| Solvent | Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), or N,N-dimethylformamide (DMF). |

| Base | Non-nucleophilic bases like triethylamine (Et₃N), diisopropylethylamine (DIPEA), or imidazole are commonly used to scavenge the HBr byproduct. |

| Temperature | Varies from 0 °C to reflux, depending on the reactivity of the substrate. |

| Stoichiometry | Typically, a slight excess of this compound (1.1-1.5 equivalents) and the base (1.2-2.0 equivalents) relative to the protic functional group is used. |

Experimental Protocols

The following are detailed, representative protocols for the silylation of each class of protic functional group with this compound.

Protocol 1: Silylation of a Primary Alcohol (e.g., Benzyl Alcohol)

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq.).

-

Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).

-

Add triethylamine (1.5 eq.).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.2 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to afford the crude triethylsilyl ether, which can be further purified by flash column chromatography if necessary.

Protocol 2: Silylation of a Primary Amine (e.g., Aniline)

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1.0 eq.) in anhydrous tetrahydrofuran (THF) (approx. 0.1-0.5 M).

-

Add triethylamine (2.2 eq.).

-

Cool the mixture to 0 °C.

-

Add this compound (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC or GC-MS.

-

After completion, filter the reaction mixture to remove the triethylammonium bromide salt.

-

Concentrate the filtrate under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure or flash chromatography.

Protocol 3: Silylation of a Thiol (e.g., Thiophenol)

-

To a stirred solution of thiophenol (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M) in a flame-dried flask under an inert atmosphere, add triethylamine (1.2 eq.) at room temperature.

-

Add this compound (1.1 eq.) dropwise. The reaction is often exothermic.

-

Stir the reaction mixture at room temperature for 30-60 minutes. Monitor by TLC.

-

Upon completion, wash the reaction mixture with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield the S-triethylsilyl thioether, which is often pure enough for subsequent steps or can be purified by distillation.

Protocol 4: Silylation of a Carboxylic Acid (e.g., Benzoic Acid)

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend benzoic acid (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).

-

Add triethylamine (1.5 eq.) and stir until a clear solution is obtained.

-

Add this compound (1.2 eq.) dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, or gently heat to reflux if the reaction is slow. Monitor by TLC.

-

After completion, cool the reaction to room temperature and filter off the triethylammonium bromide salt.

-

Wash the filtrate with a cold, dilute aqueous HCl solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the triethylsilyl ester. Purification can be achieved by distillation under reduced pressure.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general reaction mechanism and a typical experimental workflow for the silylation of protic functional groups with this compound.

Caption: General mechanism of silylation.

Caption: Typical experimental workflow for silylation.

Conclusion

This compound is a highly effective reagent for the silylation of a wide range of protic functional groups. Understanding the relative reactivity of these groups, along with the influence of steric factors and reaction conditions, is paramount for the successful application of this reagent in complex organic synthesis. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and chemical sciences to effectively utilize this compound in their synthetic endeavors. Further optimization of the provided protocols may be necessary for specific substrates to achieve maximum yields and purity.

References

Bromotriethylsilane CAS number and chemical properties

Audience: Researchers, scientists, and drug development professionals.

Note: This guide provides information on Bromotrimethylsilane (CAS No. 2857-97-8). The user's original request for "Bromotriethylsilane" yielded results almost exclusively for the trimethyl-substituted compound, suggesting a possible typographical error. The data herein pertains to Bromotrimethylsilane.

Core Chemical Identity and Properties

Bromotrimethylsilane, also known as Trimethylsilyl bromide (TMSBr), is a versatile organosilicon compound widely used in organic synthesis.[1] It is a clear to yellowish liquid with a pungent odor.[2] Its utility stems from its ability to act as a mild and selective reagent for a variety of chemical transformations.[3]

Table 1: Chemical and Physical Properties of Bromotrimethylsilane

| Property | Value | Source(s) |

| CAS Number | 2857-97-8 | [4] |

| Molecular Formula | C₃H₉BrSi | [3] |

| Molecular Weight | 153.09 g/mol | |

| Boiling Point | 79 °C (lit.) | [3] |

| Melting Point | -43 °C | [3] |

| Density | 1.16 g/mL at 25 °C (lit.) | [3] |

| Refractive Index | n20/D 1.424 (lit.) | [3] |

| Flash Point | 32 °C (90 °F) | [3] |

| Solubility | Decomposes in water. Miscible with various organic solvents. | [3] |

| Stability | Moisture sensitive. Stable under inert atmosphere. | [3] |

Key Applications in Research and Development

Bromotrimethylsilane is a valuable reagent in organic chemistry, primarily utilized for:

-

Silylating Agent: It serves as a powerful silylating agent for the protection of functional groups such as alcohols, amines, and carboxylic acids.[3][5] The resulting trimethylsilyl (TMS) ethers or amines are stable under many reaction conditions but can be easily cleaved when desired.[2][5]

-

Cleavage of Functional Groups: TMSBr is a mild and selective reagent for the cleavage of lactones, epoxides, acetals, and phosphonate esters.[3]

-

Catalysis: In conjunction with other reagents, it can catalyze reactions such as the direct allylation of alcohols.[3]

-

Pharmaceutical Synthesis: It is widely used in the synthesis of pharmaceutical intermediates.[6][7] For example, it has been used in the synthesis of adefovir intermediates.[3] Its ability to selectively protect and deprotect functional groups is crucial in the multi-step synthesis of complex drug molecules.[6]

-

Formation of Silyl Enol Ethers: It is an effective reagent for the formation of silyl enol ethers.[3]

Experimental Protocols

3.1. Synthesis of Bromohydrins from Glycerol

A notable application of Bromotrimethylsilane is the selective conversion of glycerol into bromohydrins, which are valuable intermediates in the production of fine chemicals.[8] The reaction can be tuned to selectively produce either α-monobromohydrin (1-MBH) or α,γ-dibromohydrin (1,3-DBH).[8]

Methodology for the Synthesis of 1,3-dibromohydrin (1,3-DBH): [9]

-

Materials:

-

Glycerol (10 mmol, 0.921 g)

-

Bromotrimethylsilane (TMSBr) (25 mmol, 3.83 g, 3.3 mL)

-

Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)

-

15 mL screw-cap Pyrex® glass tube

-

-

Procedure:

-

Under a nitrogen atmosphere, add TMSBr to a mixture of glycerol and acetic acid in the Pyrex tube.

-

Heat the biphasic mixture at 60 °C for 9 hours with magnetic stirring.

-

Upon completion, two phases will form. The upper phase contains unreacted TMSBr and hexamethyldisiloxane.

-

Remove the upper phase using a Pasteur pipette.

-

The lower, pale yellow phase, containing the bromo derivatives, is subjected to distillation under vacuum to isolate the product.

-

Methodology for the Synthesis of 1-monobromohydrin (1-MBH): [9]

-

Materials:

-

Glycerol (10 mmol, 0.921 g)

-

Bromotrimethylsilane (TMSBr) (15 mmol, 2.30 g, 1.98 mL)

-

Acetic Acid (AcOH) (0.33 mmol, 0.02 g, 0.19 mL)

-

-

Procedure:

-

Combine the reactants in a suitable vessel under a nitrogen atmosphere.

-

Stir the biphasic mixture at 20 °C for 24 hours.

-

The lower, pale orange phase is subjected to evaporation at 50 °C / 5–10 mmHg to remove volatile compounds.

-

The final product is isolated via distillation at 50–60 °C / 3 × 10⁻² mmHg.

-

Diagrams and Workflows

4.1. Synthesis of Bromotrimethylsilane

Several methods exist for the preparation of Bromotrimethylsilane. The diagram below illustrates three common synthetic routes.[3]

Caption: Common synthetic routes to Bromotrimethylsilane.

4.2. Reaction Pathway: Conversion of Glycerol to Bromohydrins

The reaction of Bromotrimethylsilane with glycerol, catalyzed by acetic acid, proceeds through a proposed silyl derivative intermediate.[9]

Caption: Proposed reaction pathway for the synthesis of bromohydrins.

References

- 1. chemimpex.com [chemimpex.com]

- 2. innospk.com [innospk.com]

- 3. lookchem.com [lookchem.com]

- 4. 2857-97-8 Cas No. | Bromotrimethylsilane | Apollo [store.apolloscientific.co.uk]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Bromotrimethylsilane as a selective reagent for the synthesis of bromohydrins - PMC [pmc.ncbi.nlm.nih.gov]

The Triethylsilyl Group: A Comprehensive Technical Guide to its Stability and Application in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The triethylsilyl (TES) group is a versatile protecting group for hydroxyl functionalities, widely employed in the multi-step synthesis of complex organic molecules, including pharmaceuticals. Its intermediate stability, positioned between the labile trimethylsilyl (TMS) group and the more robust tert-butyldimethylsilyl (TBS) group, allows for strategic and selective deprotection. This technical guide provides an in-depth analysis of the stability of the TES group under various chemical conditions, detailed experimental protocols for its installation and removal, and a comparative assessment against other common silyl ethers.

Introduction to the Triethylsilyl Protecting Group

Silyl ethers are a cornerstone of modern organic synthesis, enabling the temporary masking of reactive hydroxyl groups to prevent undesired side reactions.[1] The choice of the silylating agent is critical and is dictated by the specific requirements of the synthetic route, including the stability of the protecting group to various reagents and conditions. The triethylsilyl (TES) group, with the structure -Si(CH₂CH₃)₃, offers a unique balance of reactivity and stability that makes it a valuable tool for synthetic chemists.[2][3]

The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of nucleophiles or protons to the silicon-oxygen bond, thereby increasing the stability of the protecting group.[3][4] The TES group is more sterically hindered than the TMS group, rendering it more stable to acidic conditions and chromatographic purification, yet it is more susceptible to cleavage than bulkier silyl ethers like TBS, TBDPS, and TIPS.[1][5] This intermediate stability is a key advantage in complex syntheses where multiple hydroxyl groups need to be selectively deprotected.[2][3]

Quantitative Stability Data

The stability of the TES group relative to other common silyl ethers has been quantified under both acidic and basic conditions. This data is crucial for predicting the outcome of reactions and for designing selective deprotection strategies.

Relative Stability in Acidic Media

Under acidic conditions, the cleavage of silyl ethers is initiated by protonation of the ether oxygen, followed by nucleophilic attack on the silicon atom. The rate of this hydrolysis is highly dependent on the steric hindrance around the silicon atom.

| Silyl Ether | Abbreviation | Relative Rate of Acidic Hydrolysis[4][6] |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 64 |

| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |

| Triisopropylsilyl | TIPS | 700,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |

Table 1: Relative rates of acid-catalyzed hydrolysis of common silyl ethers.

Relative Stability in Basic Media

In basic media, the cleavage of silyl ethers proceeds via direct nucleophilic attack on the silicon atom. Steric hindrance again plays a crucial role in determining the rate of cleavage.

| Silyl Ether | Abbreviation | Relative Rate of Basic Hydrolysis[6] |

| Trimethylsilyl | TMS | 1 |

| Triethylsilyl | TES | 10-100 |

| tert-Butyldimethylsilyl | TBDMS/TBS | ~20,000 |

| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |

| Triisopropylsilyl | TIPS | 100,000 |

Table 2: Relative rates of base-catalyzed hydrolysis of common silyl ethers.

Stability Under Various Reaction Conditions

The TES group is robust enough to withstand a variety of reaction conditions commonly employed in organic synthesis.

-

Oxidizing Agents: TES ethers are generally stable to a wide range of oxidizing agents.[1] For instance, they are resistant to Swern and Dess-Martin periodinane oxidations, which are commonly used to convert alcohols to aldehydes and ketones.[7]

-

Reducing Agents: TES ethers are stable to most hydride reducing agents, such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9] This allows for the reduction of other functional groups within a molecule without affecting the TES-protected alcohol.

-

Organometallic Reagents: TES ethers are inert to common organometallic reagents like Grignard reagents (RMgX) and organolithium reagents (RLi).[10]

-

Chromatography: Unlike the more labile TMS ethers, TES ethers are sufficiently stable to endure purification by silica gel column chromatography.[5]

Experimental Protocols

Protection of a Primary Alcohol with Triethylsilyl Chloride (TESCl)

This protocol describes a general procedure for the protection of a primary alcohol using TESCl and imidazole as a base.

Materials:

-

Primary alcohol

-

Triethylsilyl chloride (TESCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add imidazole (2.2 equiv).[2]

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add triethylsilyl chloride (1.1 equiv) dropwise to the stirred solution.[2]

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[2]

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.[2]

-

Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.[2]

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel if necessary.[2]

Deprotection of a TES Ether under Mildly Acidic Conditions (Formic Acid)

This protocol describes the selective cleavage of a TES ether in the presence of a more robust TBDMS ether using formic acid in methanol.[11]

Materials:

-

TES-protected compound (may contain a TBDMS ether)

-

Methanol (MeOH)

-

Formic acid (HCOOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

Dissolve the TES-protected compound (1.0 equiv) in methanol.[12]

-

Cool the solution to 5-10 °C.[12]

-

Slowly add a solution of 5-10% formic acid in methanol dropwise.[11][12]

-

Remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the progress of the reaction by TLC.[12]

-

Upon completion, carefully quench the reaction by the dropwise addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate, 3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Deprotection of a TES Ether using a Fluoride Source (TBAF)

This protocol describes the cleavage of a TES ether using tetrabutylammonium fluoride (TBAF).

Materials:

-

TES-protected alcohol

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous THF

-

Dichloromethane (DCM) or Diethyl ether (Et₂O)

-

Water

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

Dissolve the TES-protected alcohol (1.0 equiv) in anhydrous THF.

-

Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution at room temperature.

-

Stir the reaction mixture and monitor its progress by TLC. Reaction times can vary depending on the substrate.

-

Upon completion, dilute the reaction mixture with DCM or Et₂O.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography if necessary.

Note on Basicity: The TBAF reagent is basic and may cause decomposition of base-sensitive substrates.[13] For such cases, buffering the reaction mixture with a mild acid, such as acetic acid, is recommended.[13]

Visualizations

Signaling Pathways and Logical Relationships

Caption: Hierarchical stability of common silyl ethers.

Caption: A general experimental workflow for TES deprotection.

Cleavage Mechanisms

Caption: Mechanism of acid-catalyzed TES ether cleavage.

Caption: Mechanism of fluoride-mediated TES ether cleavage.

Conclusion

The triethylsilyl group is a highly valuable and versatile protecting group in modern organic synthesis. Its intermediate stability provides a crucial advantage in multi-step synthetic sequences, allowing for its selective removal in the presence of more robust silyl ethers. The TES group's resilience to a wide array of common reagents, including oxidants, reductants, and organometallics, further enhances its utility. A thorough understanding of its stability profile, as detailed in this guide, is essential for researchers, scientists, and drug development professionals to effectively harness the TES group in the synthesis of complex and biologically active molecules.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. Silyl ether - Wikipedia [en.wikipedia.org]

- 7. The reactivity of silyl ethers to the Swern reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. reddit.com [reddit.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

A Tale of Two Halides: An In-depth Technical Guide to Bromotriethylsilane vs. Chlorotriethylsilane for Silylation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the strategic protection of functional groups is a cornerstone of elegant and efficient molecular construction. Among the myriad of protecting groups for alcohols, silyl ethers stand out for their versatility, ease of formation, and tunable stability. Triethylsilyl (TES) ethers, in particular, offer a moderate level of stability, making them valuable tools in multi-step syntheses. The introduction of the TES group is most commonly achieved using either chlorotriethylsilane (TESCl) or bromotriethylsilane (TESBr). This technical guide provides a comprehensive comparison of these two reagents, delving into their reactivity, practical applications, and experimental considerations to aid researchers in selecting the optimal silylating agent for their specific needs.

Core Principles: Reactivity and Leaving Group Ability

The fundamental difference between this compound and chlorotriethylsilane lies in the nature of the halide leaving group. Bromide is a better leaving group than chloride due to its larger size and greater polarizability, which allows it to better stabilize the negative charge that develops during the transition state of the nucleophilic substitution reaction. This inherent difference in leaving group ability directly translates to a higher reactivity for this compound in silylation reactions.

The general mechanism for the silylation of an alcohol with a triethylsilyl halide proceeds via a nucleophilic attack of the alcohol on the electrophilic silicon atom. This reaction is typically facilitated by a base, such as triethylamine or imidazole, which deprotonates the alcohol to form a more nucleophilic alkoxide and neutralizes the resulting hydrohalic acid byproduct.

Signaling Pathway: General Silylation Mechanism```dot

Caption: A typical experimental workflow for the silylation of an alcohol.

Protocol 1: Silylation of Benzyl Alcohol with Chlorotriethylsilane

Materials:

-

Benzyl alcohol (1.0 eq)

-

Chlorotriethylsilane (1.2 eq)

-

Triethylamine (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM.

-

Add triethylamine (1.5 eq) to the solution.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add chlorotriethylsilane (1.2 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: Projected Silylation of Benzyl Alcohol with this compound

Materials:

-

Benzyl alcohol (1.0 eq)

-

This compound (1.1 eq)

-

Triethylamine (1.5 eq) or Imidazole (1.2 eq)

-

Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a flame-dried round-bottom flask under a strict inert atmosphere, add benzyl alcohol (1.0 eq).

-

Dissolve the alcohol in anhydrous DCM or MeCN.

-

Add triethylamine (1.5 eq) or imidazole (1.2 eq) to the solution.

-

Cool the reaction mixture to 0 °C or -20 °C in an appropriate cooling bath.

-

Slowly add this compound (1.1 eq) dropwise to the vigorously stirred solution.

-

Stir the reaction at the cooled temperature for 30 minutes to 2 hours, monitoring closely by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution at the cooled temperature.

-

Allow the mixture to warm to room temperature and transfer to a separatory funnel.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Filter the solution and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Note: Due to the higher reactivity of this compound, it is advisable to use a slightly lower stoichiometry of the silylating agent and maintain a lower reaction temperature to control the reaction and minimize potential side products. The choice of base can also influence the reaction rate, with imidazole often acting as a more effective catalyst.

Logical Relationships: Choosing the Right Reagent

The decision to use this compound versus chlorotriethylsilane is a nuanced one, guided by the specific demands of the synthetic problem at hand. The following diagram illustrates the key considerations in this decision-making process.

Caption: Decision-making flowchart for selecting between TESBr and TESCl.

Conclusion

Both this compound and chlorotriethylsilane are effective reagents for the introduction of the triethylsilyl protecting group. Chlorotriethylsilane is the more commonly used reagent due to its lower cost, greater stability, and well-established protocols. It is the reagent of choice for the routine silylation of primary and secondary alcohols.

This compound, with its enhanced reactivity, serves as a powerful alternative for more challenging substrates, such as sterically hindered or electronically deactivated alcohols. This increased reactivity can lead to faster reaction times and improved yields in difficult cases. However, its use requires more careful control of reaction conditions to avoid side reactions.

Ultimately, the selection between these two reagents should be made on a case-by-case basis, taking into account the nature of the substrate, the desired reaction outcome, and the overall synthetic strategy. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions and optimize their silylation reactions for the successful synthesis of complex molecules.

An In-depth Technical Guide to the Synthesis of Triethylsilyl Ethers Using Bromotriethylsilane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triethylsilyl (TES) ethers, a crucial protecting group strategy in multi-step organic synthesis. While protocols often cite the use of chlorotriethylsilane, this document focuses on the application of bromotriethylsilane (Et₃SiBr), a reagent of analogous and often enhanced reactivity. The principles, mechanisms, and experimental procedures detailed herein are compiled to assist researchers in effectively utilizing this versatile silylating agent.

Introduction: The Triethylsilyl (TES) Group in Organic Synthesis

In the complex landscape of pharmaceutical development and fine chemical synthesis, the selective protection and deprotection of functional groups is a cornerstone of success. Alcohols, being ubiquitous and reactive moieties, often require temporary masking to prevent unwanted side reactions. Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability to a range of non-acidic and non-fluoride conditions, and reliable methods for their cleavage.

The triethylsilyl (TES) group offers a moderate level of steric bulk and stability. Its stability is greater than the trimethylsilyl (TMS) group but less than the more sterically hindered tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) groups. This intermediate stability allows for selective removal in the presence of more robust silyl ethers, a valuable feature in complex syntheses. The formation of silyl ethers is typically achieved by reacting an alcohol with a silyl halide in the presence of a base.[1]

Synthesis of Triethylsilyl Ethers with this compound

The synthesis of TES ethers from alcohols and this compound proceeds via a nucleophilic substitution at the silicon atom. The alcohol, often deprotonated by a base to form a more nucleophilic alkoxide, attacks the electrophilic silicon center, displacing the bromide ion.

General Reaction Scheme: R-OH + Et₃SiBr + Base → R-O-TES + [Base-H]⁺Br⁻

The reaction is typically performed in an anhydrous aprotic solvent to prevent hydrolysis of the silylating agent and the product.

The silylation of an alcohol with a silyl halide like this compound in the presence of a nitrogenous base such as imidazole or triethylamine follows a well-established mechanism. The base plays a dual role: it can act as a general base to deprotonate the alcohol or as a nucleophilic catalyst.

When a highly nucleophilic catalyst like imidazole is used, it first attacks the this compound to form a highly reactive intermediate, the N-triethylsilylimidazolium bromide salt. This intermediate is a much more potent silylating agent than this compound itself. The alcohol then attacks the silicon atom of this activated complex, and the liberated imidazole is regenerated, completing the catalytic cycle. An auxiliary base (like triethylamine) or a stoichiometric amount of imidazole is required to neutralize the hydrogen bromide generated during the reaction.[2]

References

The Strategic Role of Bromotriethylsilane in Protecting Group Chemistry: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious use of protecting groups is paramount to achieving high yields and chemo-selectivity. Among the arsenal of silylating agents, the triethylsilyl (TES) group occupies a crucial position due to its intermediate stability, offering a balance between the more labile trimethylsilyl (TMS) ethers and the robust tert-butyldimethylsilyl (TBDMS) ethers.[1] This guide delves into the specific role of bromotriethylsilane as a reagent for the introduction of the TES protecting group, providing a comprehensive overview of its applications, reactivity, and experimental protocols. While chlorotriethylsilane (TESCl) is more commonly employed, understanding the nuances of this compound can provide valuable options in complex synthetic strategies.

The Triethylsilyl (TES) Protecting Group: A Profile

The triethylsilyl group is primarily used for the protection of alcohols, though it has also been applied to amines and carboxylic acids.[2] The stability of silyl ethers is largely dictated by the steric bulk of the substituents on the silicon atom.[3] The TES group's moderate steric hindrance provides a good equilibrium between ease of formation and stability under a range of reaction conditions, excluding strongly acidic or fluoride-containing environments.[4] This intermediate stability is a key advantage, enabling its selective removal in the presence of more robust silyl ethers like TBDMS or triisopropylsilyl (TIPS), a critical feature in orthogonal protection strategies.[1][4]

Relative Stability of Common Silyl Ethers

The choice of a silyl protecting group is a critical decision in synthetic planning. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions, illustrating the intermediate nature of the TES group.

| Silylating Agent | Silyl Group Abbreviation | Relative Steric Hindrance | Relative Stability to Acidic Hydrolysis | Relative Stability to Basic Hydrolysis |

| Chlorotrimethylsilane | TMS | Low | 1 | 1 |

| This compound / Chlorotriethylsilane | TES | Moderate | 64 | 10-100 |

| tert-Butyldimethylchlorosilane | TBDMS / TBS | High | 20,000 | ~20,000 |

| Triisopropylchlorosilane | TIPS | Very High | 700,000 | 100,000 |

| tert-Butyldiphenylchlorosilane | TBDPS | Very High | 5,000,000 | ~20,000 |

Data compiled from various sources.[5][6] The values are relative rates of hydrolysis compared to the Trimethylsilyl (TMS) ether.

This compound in TES Protection: Reactivity and Advantages

While chlorotriethylsilane is the most common reagent for introducing the TES group, this compound offers a potentially more reactive alternative. Generally, for halotrialkylsilanes, the reactivity trend is I > Br > Cl > F. This suggests that this compound would be a more powerful silylating agent than chlorotriethylsilane, which could be advantageous for the protection of sterically hindered alcohols or for reactions that are sluggish with the chloro analogue.

The reaction mechanism for the formation of a triethylsilyl ether from an alcohol and a halotriethylsilane is generally accepted to proceed through an SN2-type reaction at the silicon center.[4][7] A base, such as imidazole or triethylamine, is typically used to deprotonate the alcohol, thereby increasing its nucleophilicity, and to neutralize the hydrobromic acid byproduct.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 2. Silylation reaction of dextran: effect of experimental conditions on silylation yield, regioselectivity, and chemical stability of silylated dextrans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Protection of Alcohols | NROChemistry [nrochemistry.com]

- 7. sphinxsai.com [sphinxsai.com]

Methodological & Application

Application Notes & Protocols: Triethylsilylation of Primary Alcohols Using Bromotriethylsilane

This document provides a comprehensive guide to the protection of primary alcohols as their triethylsilyl (TES) ethers using bromotriethylsilane. The protocol is designed for researchers, scientists, and professionals in drug development who require a robust and reliable method for hydroxyl group protection in multi-step organic synthesis.

Introduction: The Strategic Role of Triethylsilyl Ethers

In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups are paramount. Silylation, the introduction of a silyl group (R₃Si) to a molecule, is a cornerstone technique for protecting reactive functional groups such as alcohols, amines, and carboxylic acids.[1][2][3] The resulting silyl ethers exhibit enhanced stability, particularly towards basic conditions, and increased volatility, which can be advantageous for purification and analysis by gas chromatography.[1][4]

The triethylsilyl (TES) group occupies a strategic position in the hierarchy of silyl protecting groups. TES ethers are significantly more stable than trimethylsilyl (TMS) ethers but are more labile than the bulkier tert-butyldimethylsilyl (TBS) or triisopropylsilyl (TIPS) ethers.[5] This intermediate stability allows for the selective removal of the TES group in the presence of more robust silyl ethers, a critical feature in complex synthetic pathways.[5] this compound (Et₃SiBr) serves as an effective reagent for this transformation, offering a balance of reactivity and handling characteristics.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The silylation of an alcohol with a halosilane, such as this compound, proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The reaction is contingent on the activation of the alcohol and the presence of a suitable base to neutralize the acid byproduct.

Causality of Reagents:

-

Alcohol Activation: The reaction is initiated by a base, which deprotonates the primary alcohol (ROH) to form a more nucleophilic alkoxide anion (RO⁻).[1]

-

Nucleophilic Attack: The alkoxide anion then attacks the electrophilic silicon atom of the this compound.

-

Displacement: This attack displaces the bromide anion as a leaving group, forming the desired triethylsilyl ether (ROSiEt₃) and a protonated base (e.g., triethylammonium bromide).

While a simple amine base like triethylamine (Et₃N) is often sufficient to drive the reaction, more nucleophilic catalysts such as 4-(dimethylamino)pyridine (DMAP) or imidazole can be employed to accelerate the transformation.[6][7][8] These catalysts react with the silylating agent to form a highly reactive silylonium intermediate, which is then more susceptible to attack by the alcohol.[7][9] The auxiliary base (e.g., Et₃N) is crucial for regenerating the catalyst and driving the reaction to completion.[6][7][8][9]

Caption: Generalized SN2 mechanism for the silylation of a primary alcohol.

Detailed Experimental Protocol

This protocol describes a general procedure for the triethylsilylation of a primary alcohol. Reagent quantities should be calculated based on the molar amount of the starting alcohol.

3.1. Materials and Reagents

-

Primary Alcohol (1.0 equiv)

-

This compound (1.2 - 1.5 equiv)

-

Anhydrous Triethylamine (Et₃N) or Imidazole (1.5 - 2.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

-

Reagents for TLC analysis (e.g., silica plates, eluent, staining agent)

3.2. Equipment

-

Flame-dried, two-neck round-bottom flask with a magnetic stir bar

-

Septa and needles/syringes

-

Inert gas manifold (Schlenk line)

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for flash column chromatography

3.3. Experimental Workflow Diagram

Caption: Step-by-step workflow for TES ether synthesis and validation.

3.4. Step-by-Step Procedure

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the primary alcohol (1.0 equiv) and the chosen base (e.g., triethylamine, 2.0 equiv).

-

Dissolution: Add sufficient anhydrous solvent (e.g., DCM) to dissolve the solids and ensure effective stirring.

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Reagent Addition: Slowly add this compound (1.2 equiv) to the reaction mixture dropwise via syringe over several minutes. A precipitate (ammonium salt) will likely form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.[5][10] Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM, 3x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel.[5] To prevent acid-catalyzed deprotection on the column, it is advisable to pre-treat the silica gel by eluting with a solvent mixture containing a small amount of triethylamine (e.g., 1% Et₃N in the eluent).[5]

Optimization of Reaction Parameters

The efficiency and selectivity of the silylation reaction are highly dependent on the choice of base and solvent. Reaction rates are significantly faster in Lewis basic solvents like DMF compared to less polar solvents like DCM.[6][8][9]

| Parameter | Options & Considerations | Rationale & Field Insights |

| Silylating Agent | This compound (Et₃SiBr), Chlorotriethylsilane (Et₃SiCl) | Et₃SiBr is often more reactive than Et₃SiCl. Both are corrosive and moisture-sensitive.[11] |

| Base | Auxiliary: Triethylamine (Et₃N), Pyridine, Diisopropylethylamine (DIPEA) Catalytic/Primary: Imidazole, 2,6-Lutidine, DMAP | An auxiliary base is required to neutralize the HBr byproduct and regenerate any catalyst.[6][7] Imidazole is highly effective, especially with chlorosilanes.[11] 2,6-Lutidine is a bulky, non-nucleophilic base often used with silyl triflates.[12] |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), Dimethylformamide (DMF) | Aprotic solvents are essential to prevent hydrolysis of the silylating agent.[11][13] DMF can accelerate the reaction but complicates workup due to its high boiling point.[6][8] DCM is a common choice for its inertness and ease of removal. |

| Temperature | 0 °C to Room Temperature (RT) | The reaction is typically initiated at 0 °C to control any initial exotherm and then allowed to proceed at room temperature.[11] |

| Stoichiometry | Alcohol (1.0 equiv), Silyl Halide (1.1-1.5 equiv), Base (1.5-2.5 equiv) | A slight excess of the silylating agent and base ensures complete conversion of the alcohol.[11] |

Trustworthiness: A Self-Validating System

To ensure the integrity of the protocol and the identity of the product, a systematic approach to reaction monitoring and product characterization is essential.

5.1. Reaction Monitoring

-

Thin Layer Chromatography (TLC): TLC is the primary method for monitoring the reaction's progress.[5] A co-spot of the starting material alongside the reaction mixture will clearly show the consumption of the alcohol. The silylated product will have a higher Rf value (be less polar) than the starting alcohol.

5.2. Product Characterization

Once purified, the triethylsilyl ether should be characterized by standard spectroscopic methods to confirm its structure and purity.

-

¹H NMR Spectroscopy: Successful silylation is confirmed by the disappearance of the alcohol's hydroxyl proton signal (-OH) and the appearance of new signals corresponding to the triethylsilyl group: a quartet around 0.6 ppm (6H, -Si-CH ₂-CH₃) and a triplet around 0.95 ppm (9H, -Si-CH₂-CH ₃).

-

¹³C NMR Spectroscopy: The appearance of two new aliphatic signals for the ethyl groups on the silicon atom confirms the presence of the TES group.

-

Infrared (IR) Spectroscopy: The most telling evidence is the disappearance of the broad O-H stretching band (typically 3200-3600 cm⁻¹) from the starting alcohol and the appearance of strong Si-O stretching bands around 1050-1100 cm⁻¹.

-

Mass Spectrometry (MS): Electron-impact mass spectrometry (EI-MS) or other soft ionization techniques will confirm the molecular weight of the protected alcohol. Silylated compounds often give characteristic fragmentation patterns that can aid in structure elucidation.[1]

Safety Precautions and Handling

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.

-

Hazards: this compound is flammable, corrosive, and reacts violently with water, releasing HBr gas.[14][15][16] It can cause severe skin burns and eye damage. Inhalation may cause respiratory irritation.[15][17]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty gloves (e.g., nitrile over neoprene).[15][17]

-

Handling:

-

All operations must be conducted in a well-ventilated chemical fume hood.[14][16][17]

-

Use spark-proof tools and ground all equipment to prevent static discharge.[16][17]

-

Handle under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture.

-

Keep away from heat, sparks, and open flames.[14]

-

-

Spills and Waste Disposal:

-

In case of a spill, absorb with an inert material like vermiculite or sand and place in a sealed container for disposal.[17] Do not use water.

-

Unused or quenched reagent must be disposed of as hazardous chemical waste according to institutional guidelines.

-

References

- 1. Silylation - Wikipedia [en.wikipedia.org]

- 2. Silylating Agents Details | Shin-Etsu Silicones [shinetsusilicones.com]

- 3. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. General Silylation Procedures - Gelest [technical.gelest.com]

- 13. thomassci.com [thomassci.com]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Application Notes and Protocols for the Silylation of Alcohols using Bromotriethylsilane with an Imidazole Promoter

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a crucial strategy in multi-step organic synthesis, preventing unwanted side reactions and enabling the selective transformation of other functional groups within a molecule. Trialkylsilyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, stability under a range of conditions, and tunable lability for deprotection. Bromotriethylsilane (Et₃SiBr) in conjunction with an imidazole promoter offers a robust and efficient method for the formation of triethylsilyl (TES) ethers. The higher reactivity of the silicon-bromine bond compared to the more common silicon-chloride bond can lead to faster reaction times and improved yields, particularly with sterically hindered alcohols.

Imidazole plays a dual role in this reaction. It acts as a base to neutralize the hydrobromic acid (HBr) byproduct, and more importantly, it can act as a nucleophilic catalyst. The initial reaction between this compound and imidazole forms a highly reactive silylating intermediate, N-(triethylsilyl)imidazolium bromide. This intermediate readily transfers the triethylsilyl group to the alcohol, regenerating imidazole to continue the catalytic cycle. The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can further accelerate the reaction.

Reaction Mechanism and Workflow

The silylation of an alcohol with this compound and imidazole generally proceeds through the formation of a reactive silylating agent, followed by nucleophilic attack by the alcohol.

Caption: Figure 1. Silylation Reaction Workflow

The signaling pathway below illustrates the catalytic role of imidazole in the silylation reaction.

Caption: Figure 2. Catalytic Cycle of Imidazole

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the triethylsilylation of various alcohol substrates using this compound and imidazole. The data is compiled based on established protocols for analogous silyl halides and the known reactivity of this compound.[1][2]

| Substrate (Alcohol Type) | Et₃SiBr (eq.) | Imidazole (eq.) | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Benzyl alcohol (1°) | 1.1 | 2.2 | DMF | 25 | 1-3 | >95 |

| 1-Octanol (1°) | 1.1 | 2.2 | DMF | 25 | 1-3 | >95 |

| Cyclohexanol (2°) | 1.2 | 2.5 | DMF | 25 | 4-8 | 90-95 |

| 4-tert-Butylcyclohexanol (2°, hindered) | 1.2 | 2.5 | DMF | 40 | 12-24 | 85-90 |

| 1-Adamantanol (3°, hindered) | 1.5 | 3.0 | DMF | 60 | 24-48 | 70-80 |

Detailed Experimental Protocols

Protocol 1: General Procedure for the Triethylsilylation of a Primary Alcohol

This protocol describes the protection of a primary alcohol, using benzyl alcohol as an example.

Materials:

-

Benzyl alcohol (1.0 eq.)

-

This compound (Et₃SiBr) (1.1 eq.)

-

Imidazole (2.2 eq.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the primary alcohol (1.0 eq.) and dissolve it in anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

-

Add imidazole (2.2 eq.) to the solution and stir until fully dissolved.

-

Slowly add this compound (1.1 eq.) to the stirred solution at room temperature. An exotherm may be observed.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing water or a saturated aqueous solution of NaHCO₃.

-

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water to remove residual DMF, followed by a wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is often of high purity, but can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Procedure for the Triethylsilylation of a Sterically Hindered Secondary Alcohol

This protocol is adapted for more sterically demanding substrates, such as 4-tert-butylcyclohexanol, and may require elevated temperatures and longer reaction times.

Materials:

-

4-tert-Butylcyclohexanol (1.0 eq.)

-

This compound (Et₃SiBr) (1.2 eq.)

-

Imidazole (2.5 eq.)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Other materials as listed in Protocol 1.

Procedure:

-

Follow steps 1-3 from Protocol 1, using the stoichiometry indicated above.

-

After the addition of this compound, heat the reaction mixture to 40°C using an oil bath.

-

Maintain the temperature and stir the reaction for 12-24 hours, monitoring by TLC.

-

Once the reaction has reached completion or no further conversion is observed, cool the mixture to room temperature.

-

Follow the work-up and purification steps (5-9) as described in Protocol 1.

Troubleshooting and Optimization

-

Low Yields: If the reaction is sluggish or yields are low, ensure all reagents and the solvent are anhydrous. The presence of water will consume the this compound. Increasing the temperature or the equivalents of Et₃SiBr and imidazole may also improve conversion. For particularly difficult substrates, using a more polar solvent or a stronger, non-nucleophilic base in conjunction with imidazole could be explored.

-

Side Reactions: In complex molecules, the basicity of imidazole may cause undesired side reactions. Using a less basic promoter system, such as 2,6-lutidine, might be a suitable alternative, although reaction times may be longer.[1]

-

Difficult Purification: DMF can be challenging to remove completely. Thorough washing of the combined organic extracts with water is essential. If the product is water-soluble, alternative solvents such as dichloromethane (DCM) or acetonitrile (MeCN) should be considered, though reaction rates may be slower in DCM.[3]

Conclusion

The use of this compound with an imidazole promoter is a highly effective method for the silylation of alcohols. The procedure is generally high-yielding and can be adapted for a wide range of substrates, from simple primary alcohols to more complex, sterically hindered systems. By adjusting stoichiometry, temperature, and reaction time, this protocol can be optimized to suit the specific needs of a synthetic route, making it a valuable tool for professionals in research and drug development.

References

Application Notes and Protocols: Selective Deprotection of Triethylsilyl (TES) Ethers

Introduction